3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H23BrN2O5 and its molecular weight is 487.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, which has garnered attention due to its potential biological activities. Oxazines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article aims to synthesize current research findings on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂
- Molecular Weight : 396.26 g/mol
Anticancer Activity
Research has indicated that oxazine derivatives exhibit significant anticancer properties. A study conducted by Turgut et al. demonstrated that oxazine compounds can inhibit key enzymes associated with cancer cell proliferation. Specifically, docking studies revealed that the compound interacts favorably with target proteins involved in cancer pathways. The glide scores obtained during these studies suggest strong binding affinity, indicating potential efficacy in inhibiting cancer cell growth .
Antimicrobial Activity
The antimicrobial properties of oxazines have also been explored. A recent study evaluated various oxazine derivatives against bacterial strains and fungi. The results showed that the compound exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Antiviral Activity
In the context of antiviral research, compounds similar to this compound have shown promising results against viral pathogens such as Tobacco Mosaic Virus (TMV). Molecular docking studies indicated that these compounds can effectively inhibit viral assembly by binding to viral coat proteins .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell metabolism.
- Membrane Disruption : Its interaction with microbial membranes leads to increased permeability and eventual cell death.
- Viral Assembly Inhibition : By binding to viral proteins, it prevents the assembly and replication of viruses.
Study 1: Anticancer Potential
In a study assessing the anticancer potential of various oxazine derivatives, researchers synthesized several compounds based on the oxazine structure and evaluated their effects on breast and colon cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of synthesized oxazines against a panel of pathogens. The compound demonstrated significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .
Data Summary
Eigenschaften
IUPAC Name |
3-(2-bromophenoxy)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c24-18-3-1-2-4-20(18)31-21-14-29-23-16(22(21)27)5-6-19-17(23)13-26(15-30-19)8-7-25-9-11-28-12-10-25/h1-6,14H,7-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULJNBMSZWJLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=CC=C5Br)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.